molecular formula C12H24O2Si B1474328 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol CAS No. 259880-64-3

5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol

Cat. No. B1474328
CAS RN: 259880-64-3
M. Wt: 228.4 g/mol
InChI Key: BCOOHOFAFOLFMF-UHFFFAOYSA-N
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Description

“5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol” is a chemical compound with the CAS Number: 259880-64-3 . It has a molecular weight of 228.41 . The compound is a yellow liquid .


Molecular Structure Analysis

The molecular formula of the compound is C12H24O2Si . The InChI code is 1S/C12H24O2Si/c1-11(2,3)15(6,7)14-10-8-9-12(4,5)13/h13H,10H2,1-7H3 .

Scientific Research Applications

Intramolecular Hydroalkoxylation and Hydroamination of Alkynes

  • This compound can be involved in the catalysis of intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds to form 5- or 6-membered rings. This process is catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands (Pouy et al., 2012).

Formic Acid Rearrangement

  • The compound's behavior towards formic acid has been studied, showing significant yields of respective aldehydes (Takeshima et al., 1959).

Synthesis of 2-Silanorcaranes

  • It can be used in the synthesis of 2-silanorcaranes through reduction and reaction processes involving elements like bromine and hydrogen (Rosenberg & Zuckerman, 1971).

Reaction with Carbon Monoxide and Water

  • The compound's reaction with carbon monoxide and water in the presence of iron carbonyl catalysts has been explored, showing potential for oxymethylation processes (Wada & Matsuda, 1973).

Base-Promoted Intramolecular Cyclization

  • This chemical is involved in base-promoted intramolecular cyclization of bromoacetylenic alcohol derivatives, leading to the formation of complex cyclic structures (Grandjean et al., 1992).

Hypoglycemic Agent Synthesis

  • It has been utilized in the synthesis of novel hypoglycemic agents, indicating its potential application in medicinal chemistry (Youngdale & Oglia, 1985).

Divalent Sulfur Protection

  • The compound is used in the preparation of reagents for divalent sulfur protection, showing its utility in organic syntheses (Wang & Clive, 2014).

Catalysis by Pd(II) Metal Centres

  • It plays a role in the catalysis of cyclization processes by Pd(II) metal centers, further indicating its importance in synthetic organic chemistry (Carvalho et al., 2006).

properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-2-methylpent-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2Si/c1-11(2,3)15(6,7)14-10-8-9-12(4,5)13/h13H,10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOOHOFAFOLFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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